molecular formula C56H38O2 B6591758 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol CAS No. 1539285-81-8

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol

Cat. No.: B6591758
CAS No.: 1539285-81-8
M. Wt: 742.9 g/mol
InChI Key: FSVFHSXATSQDBI-UHFFFAOYSA-N
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Description

3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a binaphthalene core with two hydroxyl groups and multiple phenyl substituents, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

The synthesis of 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol exerts its effects involves its ability to form stable complexes with various molecules. The hydroxyl groups can participate in hydrogen bonding, while the phenyl groups provide steric hindrance and electronic effects. These interactions can influence molecular recognition and binding, making the compound useful in catalysis and molecular sensing .

Comparison with Similar Compounds

Similar compounds to 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol include:

These comparisons highlight the uniqueness of 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol in terms of its structural and electronic properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H38O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36,57-58H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVFHSXATSQDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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